molecular formula C15H18N2OS B2559551 (5-methoxy-1H-indol-3-yl)(piperidino)methanethione CAS No. 937604-38-1

(5-methoxy-1H-indol-3-yl)(piperidino)methanethione

Cat. No. B2559551
M. Wt: 274.38
InChI Key: MQYKMZMAHCBBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione” is a biochemical used for proteomics research . Its molecular formula is C15H18N2OS, and it has a molecular weight of 274.38 .


Synthesis Analysis

The synthesis of similar compounds involves the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones .


Molecular Structure Analysis

The molecular structure of “(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione” is represented by the formula C15H18N2OS . Further details about its structure can be found in various databases such as PubChem .


Physical And Chemical Properties Analysis

“(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione” has a molecular weight of 274.38 . More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

Methanotrophs and Environmental Biotechnology

Methanotrophs, bacteria that metabolize methane as their sole carbon source, present significant biotechnological applications, including the production of single-cell proteins, biopolymers, and valuable metabolites such as methanol and formaldehyde. These applications demonstrate the potential of methanotrophs in environmental biotechnology, specifically in utilizing methane, a potent greenhouse gas, for generating valuable products while mitigating environmental impact (Strong, Xie, & Clarke, 2015).

Anaerobic Oxidation of Methane (AOM)

The anaerobic oxidation of methane with sulfate is a critical process in marine environments, mediated by consortia of methanotrophic archaea and sulfate-reducing bacteria. This process is essential for understanding methane dynamics in aquatic ecosystems and has implications for environmental management and bioremediation strategies (Niemann & Elvert, 2008).

Photocatalysis and Environmental Remediation

Research on the oxidation of reduced sulfur compounds, such as methanethiol, through photocatalysis offers promising avenues for environmental remediation. This approach can decrease the harmful and malodorous effects of these compounds in industrial processes and water treatment plants, highlighting the potential of photocatalytic treatments in pollution control (Cantau et al., 2007).

Indole Synthesis and Chemical Research

Indoles and their derivatives are crucial in organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. The synthesis of indoles has been a significant area of research, with various strategies developed for constructing the indole nucleus, demonstrating the compound's importance in synthetic organic chemistry (Taber & Tirunahari, 2011).

Nucleophilic Aromatic Substitution

The study of nucleophilic aromatic substitution reactions, involving compounds with piperidine groups, is fundamental in developing synthetic pathways for complex molecules. This research provides insights into reaction mechanisms and the synthesis of novel compounds with potential applications in various industries (Pietra & Vitali, 1972).

Future Directions

The future research directions for “(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione” and similar compounds could involve further investigation into their chemoprotective effects and mechanisms of action . Additionally, more studies could be conducted to understand their synthesis and chemical reactions .

properties

IUPAC Name

(5-methoxy-1H-indol-3-yl)-piperidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-18-11-5-6-14-12(9-11)13(10-16-14)15(19)17-7-3-2-4-8-17/h5-6,9-10,16H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYKMZMAHCBBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=S)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methoxy-1H-indol-3-yl)(piperidino)methanethione

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